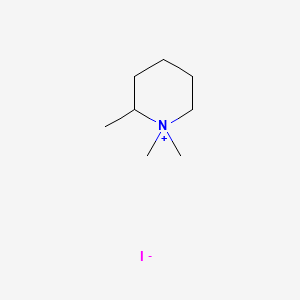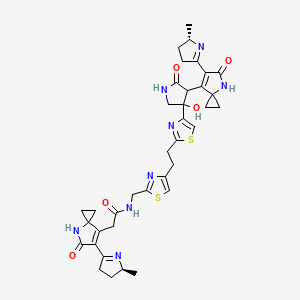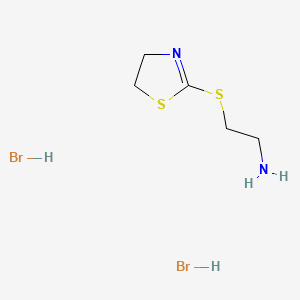
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide is a chemical compound with the molecular formula C5H10N2S2.2BrH and a molecular weight of 324.13 g/mol . This compound is known for its unique structure, which includes a thiazoline ring and an aminoethylthio group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide involves several steps. One common method includes the reaction of 2-mercaptoethylamine with a thiazoline derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new thiazoline derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures.
Aplicaciones Científicas De Investigación
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide can be compared with other similar compounds, such as:
2-(Allylthio)-2-thiazoline: This compound has a similar thiazoline ring structure but with an allylthio group instead of an aminoethylthio group.
2-Aminoethanethiol hydrochloride: This compound contains an aminoethanethiol group but lacks the thiazoline ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activities.
Propiedades
Número CAS |
4786-91-8 |
|---|---|
Fórmula molecular |
C5H12Br2N2S2 |
Peso molecular |
324.1 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine;dihydrobromide |
InChI |
InChI=1S/C5H10N2S2.2BrH/c6-1-3-8-5-7-2-4-9-5;;/h1-4,6H2;2*1H |
Clave InChI |
KNRPBCXEXPIUCK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)SCCN.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[30]Annulene](/img/structure/B14747734.png)
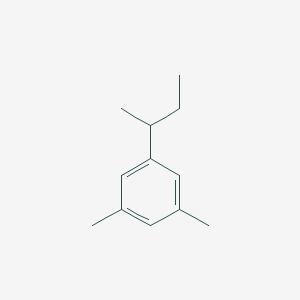
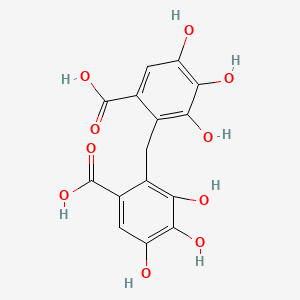
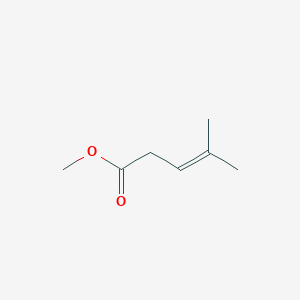

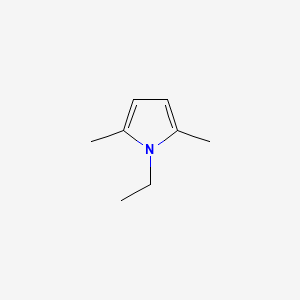
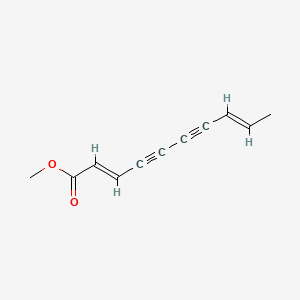
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
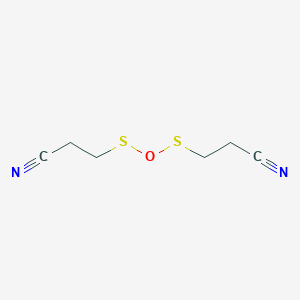
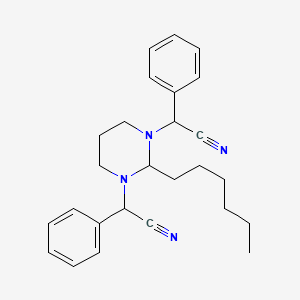
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
